molecular formula C11H13FN2O2 B2983758 (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone CAS No. 1593046-95-7

(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone

Cat. No.: B2983758
CAS No.: 1593046-95-7
M. Wt: 224.235
InChI Key: YKSLMWZNNJCMOX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone” are not fully detailed in the retrieved data. It is known to be a solid , but other properties such as boiling point, melting point, and density are not specified.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds similar to (3-Fluoropyridin-4-yl)(1,4-oxazepan-4-yl)methanone highlight the intricate methodologies used in creating complex molecules with potential biological activity. One study detailed the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement, indicating the efficiency of such methods in generating structurally diverse compounds (Moreno-Fuquen et al., 2019). Furthermore, the dipolar cycloaddition reaction developed for synthesizing novel P2X7 antagonists showcases the strategic approach to incorporating challenging chiral centers into the molecular structure, which could be relevant to the synthesis of this compound-like compounds (Chrovian et al., 2018).

Antitumor Activity

The synthesis and evaluation of compounds with structural similarities to this compound have been explored for their potential antitumor activities. For instance, the creation and biological assessment of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibitory effects on various cancer cell lines, suggesting that structurally related molecules might possess valuable therapeutic properties (Tang & Fu, 2018).

Molecular Structure Optimization

The use of density functional theory (DFT) for the conformational analysis of boric acid ester intermediates reveals the importance of theoretical studies in optimizing the molecular structure of compounds for enhanced efficacy and stability. Such investigations provide insights into the physicochemical properties of the compounds, which are crucial for their potential applications in scientific research and therapeutic development (Huang et al., 2021).

Photostability Enhancement

The fluorination of fluorophores, as discussed in the synthesis of fluorinated benzophenones and their derivatives, illustrates the technique's impact on improving the photostability and spectroscopic properties of compounds. This method provides a scalable approach to accessing novel fluorinated analogs, potentially applicable to enhancing the photostability of molecules like this compound for various scientific and therapeutic uses (Woydziak et al., 2012).

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-8-13-3-2-9(10)11(15)14-4-1-6-16-7-5-14/h2-3,8H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSLMWZNNJCMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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